(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate
Description
Properties
IUPAC Name |
(3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-15-10-16(2)12-17(11-15)14-24-21(23)9-5-6-18-13-22-20-8-4-3-7-19(18)20/h3-4,7-8,10-13,22H,5-6,9,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLQSFURYDWTCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)COC(=O)CCCC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate typically involves the esterification of 4-(1H-indol-3-yl)butanoic acid with (3,5-dimethylphenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of esterification and the use of appropriate catalysts and solvents would apply similarly in an industrial setting.
Chemical Reactions Analysis
(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like amines or alcohols can replace the ester moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), and specific oxidizing or reducing agents .
Scientific Research Applications
(3,5-Dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of (3,5-dimethylphenyl)methyl 4-(1H-indol-3-yl)butanoate is not fully understood. compounds containing indole structures are known to interact with various molecular targets, including enzymes and receptors. The indole moiety can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, potentially influencing cellular pathways and processes .
Comparison with Similar Compounds
Arsindoline B (2,2-Di(1H-Indol-3-yl)Ethyl Butanoate)
Structural Similarities :
- Both compounds share a butanoate ester backbone and indole moieties.
- Arsindoline B features two indole groups at the ethyl position, whereas the target compound has a single indole at the 4-position of butanoate and a 3,5-dimethylphenylmethyl ester.
Table 1: Key Differences Between Target Compound and Arsindoline B
LY2456302 ((S)-3-Fluoro-4-(4-((2-(3,5-Dimethylphenyl)Pyrrolidin-1-yl)Methyl)Phenoxy)Benzamide)
Structural Similarities :
- Both compounds incorporate a 3,5-dimethylphenyl group.
- LY2456302 uses this group in a pyrrolidinylmethyl-phenoxy scaffold, while the target compound employs it in an ester linkage.
Table 2: Pharmacological Comparison with LY2456302
Methyl 3,3-Dimethyl-2-[1-(Pent-4-en-1-yl)-1H-Indazole-3-Carboxamido]Butanoate
Structural Similarities :
- Both are methyl esters with nitrogen-containing heterocycles (indole vs. indazole).
- The regulated compound in features an indazole carboxamido group, whereas the target compound uses an indole-butanoate system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
